2-Propyl-1-nonanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

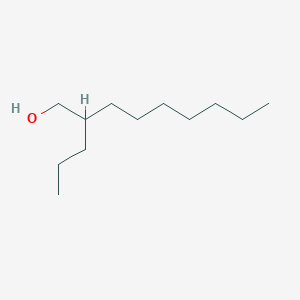

2-Propyl-1-nonanol is a branched primary alcohol with the molecular formula C₁₂H₂₆O (inferred from its structure). Branched alcohols like this compound typically exhibit lower melting points, altered solubility profiles, and enhanced stability compared to their linear counterparts due to steric effects and reduced intermolecular hydrogen bonding . Such compounds are often utilized in organic synthesis, surfactants, or solvents, depending on their chain length and branching .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 2-propyl-1-nonanol, and how can purity be validated post-synthesis?

- Methodological Answer : Common synthetic routes include catalytic hydrogenation of corresponding aldehydes or Grignard reactions with appropriate alkyl halides. Post-synthesis, purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify branching and hydroxyl group positioning. Reference standards (e.g., CAS-registered compounds) must be sourced from accredited suppliers to ensure traceability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (-OH) and alkyl group vibrations. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. For chromatographic separation, reverse-phase HPLC with a C18 column and UV detection (210 nm) is recommended. Differential scanning calorimetry (DSC) can assess thermal stability, while refractive index measurements align with purity benchmarks from CRC Handbook data .

Q. How should researchers design experiments to quantify this compound in complex matrices?

- Methodological Answer : Use internal standard calibration with deuterated analogs (e.g., d₃-2-propyl-1-nonanol) to minimize matrix effects. Liquid-liquid extraction (LLE) with ethyl acetate or chloroform optimizes recovery rates. Quantify via GC-MS in selected ion monitoring (SIM) mode, targeting unique fragment ions (e.g., m/z 158 for molecular ion [M+H]⁺). Validate methods per ICH guidelines, including recovery (90–110%) and precision (RSD <5%) .

Advanced Research Questions

Q. How can contradictory solubility or stability data for this compound be resolved in cross-study comparisons?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, or impurity profiles. Conduct systematic reproducibility studies under controlled conditions (e.g., 25°C, inert atmosphere). Apply principal component analysis (PCA) to identify outlier datasets. Cross-reference with empirical phase diagrams and consult NIST Chemistry WebBook for thermodynamic consistency checks (e.g., ΔvapH values) .

Q. What experimental parameters should be optimized to enhance the yield of this compound in catalytic hydrogenation?

- Methodological Answer : Key parameters include catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction temperature (60–80°C). Monitor progress via in-situ FTIR to detect aldehyde intermediate consumption. Use response surface methodology (RSM) to model interactions between variables. Post-reaction, employ fractional distillation under reduced pressure to isolate the product, ensuring minimal thermal degradation .

Q. What computational strategies are suitable for predicting the environmental fate or biodegradation pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and alkyl groups, predicting oxidation susceptibility. Molecular dynamics (MD) simulations can model aqueous solubility and partition coefficients (log P). Validate predictions against experimental biodegradation data (e.g., OECD 301D tests) and environmental monitoring studies from peer-reviewed literature .

Q. How can researchers identify and mitigate interference from degradation products during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products (e.g., ketones from oxidation). Use orthogonal methods like thin-layer chromatography (TLC) to confirm non-volatile byproducts. For mitigation, optimize storage conditions (e.g., refrigeration at 4°C in amber vials) and incorporate antioxidants (e.g., BHT) if compatible with downstream applications .

Vergleich Mit ähnlichen Verbindungen

The following table and analysis compare 2-Propyl-1-nonanol (inferred properties) with structurally related alcohols and ethers from the evidence:

Key Findings:

Branching vs. Linear Chains: 2-Propyl-1-heptanol (branched C₁₀) has a lower molecular weight and reduced solubility compared to linear 1-Nonanol (C₉). Branching disrupts molecular packing, lowering melting points and altering solubility . this compound (branched C₁₂) would likely follow this trend, with even lower volatility than 2-Propyl-1-heptanol due to increased chain length.

Functional Group Impact: 2-Propoxy-1-propanol (C₆ ether-alcohol) demonstrates higher solubility in polar solvents compared to purely aliphatic alcohols due to its ether oxygen, which enhances hydrogen bonding with water . This contrasts with this compound, whose hydrophobic branched chain limits polar interactions.

Synthetic Utility: Branched alcohols like 2-Propyl-1-heptanol are favored in specialized organic reactions where steric hindrance is advantageous, while linear alcohols like 1-Nonanol are more common in bulk applications like plasticizers .

Eigenschaften

Molekularformel |

C12H26O |

|---|---|

Molekulargewicht |

186.33 g/mol |

IUPAC-Name |

2-propylnonan-1-ol |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-10-12(11-13)9-4-2/h12-13H,3-11H2,1-2H3 |

InChI-Schlüssel |

HCILTAHXZXLTAS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(CCC)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.